molecular formula C25H26O3 B1254328 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate CAS No. 2393-53-5

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate

Cat. No.: B1254328
CAS No.: 2393-53-5
M. Wt: 374.5 g/mol
InChI Key: HKUKRSLIEVXDMS-APDHKMKFSA-N
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Description

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and estrogen ester. It is specifically the C3 benzoate ester of estrone. This compound was first reported in 1932 and led to the development of the more active estradiol benzoate in 1933 .

Chemical Reactions Analysis

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form estrone and other related compounds.

    Reduction: Reduction reactions can convert estrone benzoate to estradiol benzoate.

    Substitution: Substitution reactions can modify the benzoate ester group to form different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include estrone, estradiol benzoate, and other estrogen derivatives .

Scientific Research Applications

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other estrogenic compounds.

    Biology: this compound is studied for its effects on cellular processes and gene expression.

    Medicine: Research on estrone benzoate focuses on its potential use in hormone replacement therapy and its effects on various physiological processes.

    Industry: It is used in the production of other estrogenic drugs and compounds

Mechanism of Action

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate exerts its effects by entering target cells and binding to estrogen receptors (ER), including ERα and ERβ subtypes. This interaction influences gene expression and leads to various physiological responses. The compound increases the synthesis of sex hormone-binding globulin (SHBG) and other serum proteins while suppressing follicle-stimulating hormone (FSH) from the anterior pituitary . The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression .

Comparison with Similar Compounds

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is similar to other estrogen esters, such as estradiol benzoate and estrone itself. it is unique in its specific esterification at the C3 position, which affects its pharmacokinetics and biological activity. Similar compounds include:

This compound’s uniqueness lies in its specific esterification, which influences its absorption, bioavailability, and duration of action compared to other estrogen esters .

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUKRSLIEVXDMS-APDHKMKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946752
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-53-5
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estrone benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between estrone benzoate and mammary carcinoma development in animal models?

A1: Research has shown that estrone benzoate can induce mammary carcinoma in certain animal models. For instance, in a study involving rats, prolonged administration of estrone benzoate led to the development of mammary adenocarcinomas in both female and male subjects. [] This suggests a potential link between estrone benzoate exposure and mammary tumorigenesis, at least in specific animal models.

Q2: How does the presence of corpus luteum in the ovaries influence the effects of estrone benzoate treatment?

A2: Studies suggest that the presence of corpus luteum in the ovaries may play a role in the development of tumors in response to estrone benzoate. In one study, mice from a strain resistant to spontaneous cancers developed rare tumors when treated with estrone benzoate and a pituitary extract. [] Notably, the mouse that developed a thymic tumor also exhibited large corpus luteum in the ovaries. This observation suggests a potential interplay between corpus luteum, estrone benzoate exposure, and tumor development, warranting further investigation.

Q3: How does the metabolism of estrone benzoate differ in the presence or absence of the ovaries?

A4: The presence or absence of ovaries significantly impacts estrone benzoate metabolism. In a study utilizing guinea pigs, researchers discovered that estrone, a natural estrogen, could be produced from administered estradiol even in ovariectomized animals. [] This suggests that while the ovaries may play a role in estrogen metabolism, other tissues or metabolic pathways can contribute to the conversion of estradiol to estrone, even in their absence.

Q4: What role does the uterus play in the metabolism of estrone, and how does this relate to progesterone?

A5: Research highlights the uterus as a key site for estrone metabolism, particularly its conversion to estriol, another type of estrogen. Studies involving rabbits revealed that the uterus, under the influence of progesterone, facilitates the conversion of estrone to estriol. [, ] This conversion was not observed in rabbits who had undergone hysterectomies, indicating the uterus's essential role in this metabolic process. Additionally, the presence of corpora lutea, which produce progesterone, was associated with higher estriol excretion. [, ] These findings underscore the intricate interplay between the uterus, progesterone, and estrone metabolism.

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